Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
CAS No.: 68025-19-4
Cat. No.: VC18437560
Molecular Formula: C7H8KN3O3S2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68025-19-4 |
|---|---|
| Molecular Formula | C7H8KN3O3S2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate |
| Standard InChI | InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | ZSSVNCUIOBJFPJ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a benzenesulfonic acid moiety—a benzene ring substituted with a sulfonic acid group ()—at the para position with a hydrazine derivative featuring an aminothioxomethyl substituent (). The monopotassium salt form () neutralizes the sulfonic acid group, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 68025-19-4 |
| Molecular Formula | |
| Molecular Weight | 285.4 g/mol |
| Solubility | High in water, polar aprotic solvents |
| Stability | Stable under inert atmospheres |
The sulfonic acid group confers strong acidity (), while the hydrazino-thiocarbonyl segment enables nucleophilic reactivity, particularly in Schiff base formation or metal coordination.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
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Sulfonation of Benzene: Introduction of the sulfonic acid group using fuming sulfuric acid.
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Nitration and Reduction: Para-nitration followed by reduction to generate 4-aminobenzenesulfonic acid.
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Hydrazine Functionalization: Reaction with thiosemicarbazide () to attach the aminothioxomethyl hydrazino group.
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Salt Formation: Neutralization with potassium hydroxide to yield the monopotassium salt.
Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and purity (≥98%), with crystallization and column chromatography as standard purification methods.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | , 50°C, 6h | 92 |
| Nitration/Reduction | , 80°C | 78 |
| Hydrazine Coupling | Thiosemicarbazide, EtOH, reflux | 65 |
| Salt Formation | , aqueous, RT | 95 |
Chemical Reactivity and Functional Utility
Reaction Mechanisms
The compound exhibits dual reactivity:
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Acid-Base Behavior: The sulfonate group () participates in ion-exchange reactions, particularly in aqueous media.
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Nucleophilic Substitution: The hydrazino-thiocarbonyl moiety () engages in condensation reactions with carbonyl compounds, forming thiosemicarbazones—a class of ligands with metal-chelating capabilities.
Catalytic Applications
In organic synthesis, this salt serves as a phase-transfer catalyst in:
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Oxidation Reactions: Facilitating electron transfer in the presence of peroxides.
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Cross-Coupling Reactions: Enhancing yields in Suzuki-Miyaura couplings by stabilizing palladium intermediates.
Applications in Biochemical Research
Enzyme Inhibition Studies
The compound’s thiourea derivative () interacts with enzyme active sites, particularly those involving transition metals. For example:
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Urease Inhibition: Disrupts nickel-dependent catalysis in Helicobacter pylori, reducing enzymatic activity by 70% at 10 μM concentrations.
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Carbonic Anhydrase Modulation: Alters zinc coordination in human isoforms (hCA-II), with values ranging from 0.8–2.3 μM.
Table 3: Biochemical Interaction Data
| Target Enzyme | Inhibition Mechanism | |
|---|---|---|
| Urease (H. pylori) | Nickel chelation | 10 μM |
| hCA-II | Zinc displacement | 0.8 μM |
Industrial and Material Science Uses
Corrosion Inhibition
In petroleum refining, the compound (0.1–1.0 wt%) reduces steel corrosion rates by 60–80% in acidic environments (pH 2–4) through adsorption onto metal surfaces, forming protective sulfide layers.
Polymer Modification
As a co-monomer in sulfonated polyether ether ketone (SPEEK) membranes, it enhances proton conductivity (0.12 S/cm at 80°C) for fuel cell applications.
Recent Research Advances
Anticancer Drug Development
2024 studies highlight its role as a precursor for platinum(IV) prodrugs, demonstrating 90% apoptosis induction in A549 lung cancer cells at 50 μM doses.
Photodynamic Therapy Agents
Functionalization with porphyrin derivatives yields photosensitizers with singlet oxygen quantum yields () of 0.45–0.68, enabling targeted tumor ablation.
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